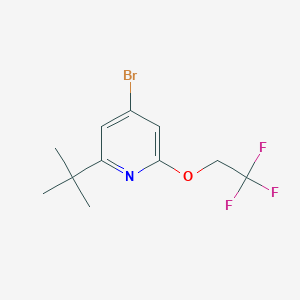![molecular formula C8H12N4O5 B8414582 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B8414582.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic nucleoside analog known for its broad-spectrum antiviral activity. It has been extensively studied for its potential to inhibit various DNA and RNA viruses, making it a valuable compound in antiviral research .
准备方法
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which includes the preparation of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues Industrial production methods often involve the use of biotechnological techniques to prepare intermediates like 1-beta-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl .
化学反应分析
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonyldiimidazole and nucleoside phosphorylase . The major products formed from these reactions are often analogues of the original compound, which can be further modified for enhanced antiviral activity .
科学研究应用
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of nucleoside analogs . In biology and medicine, it is known for its antiviral properties, particularly against influenza, herpes, and hepatitis viruses . The compound is also used in the development of antiviral drugs and as a tool for understanding viral replication mechanisms .
作用机制
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its incorporation into viral RNA, leading to the inhibition of viral replication . The compound targets viral RNA polymerase, causing lethal mutagenesis of the viral genome . This results in the suppression of viral infections and the prevention of viral proliferation .
相似化合物的比较
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is often compared with other nucleoside analogs like ribavirin, which also exhibits broad-spectrum antiviral activity . Similar compounds include 1-beta-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide and its various analogues . The uniqueness of this compound lies in its specific structure, which allows for effective incorporation into viral RNA and subsequent inhibition of viral replication .
属性
分子式 |
C8H12N4O5 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-7(16)3-1-12(11-10-3)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H2,9,16)/t4-,5-,6-,8-/m1/s1 |
InChI 键 |
LESHQDQAGXBXIL-UAKXSSHOSA-N |
手性 SMILES |
C1=C(N=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
规范 SMILES |
C1=C(N=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,6-Difluorobenzo[d][1,3]dioxole](/img/structure/B8414576.png)
![2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole](/img/structure/B8414588.png)


![3-Mercapto-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8414600.png)


